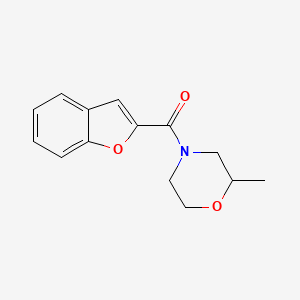![molecular formula C22H22N2O3 B7462189 2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide](/img/structure/B7462189.png)
2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide is a chemical compound that belongs to the class of amides. This compound has gained attention in the scientific community due to its potential applications in the field of medicine. The purpose of
Wirkmechanismus
The mechanism of action of 2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide involves the inhibition of specific enzymes and pathways. In cancer research, this compound inhibits the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. In Alzheimer's disease research, this compound reduces oxidative stress and inflammation by inhibiting the activity of the enzyme cyclooxygenase-2. Inflammation research has also shown that this compound inhibits the production of pro-inflammatory cytokines by inhibiting the activity of the transcription factor NF-κB.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide are dependent on the specific application. In cancer research, this compound induces apoptosis in cancer cells, leading to cell death. In Alzheimer's disease research, this compound reduces oxidative stress and inflammation, leading to neuroprotection. Inflammation research has also shown that this compound reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide in lab experiments include its potential applications in the treatment of cancer, Alzheimer's disease, and inflammation. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
For the research on 2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide include further studies on its potential applications in the treatment of cancer, Alzheimer's disease, and inflammation. Other areas of research may include the optimization of the synthesis method to improve the yield and purity of the compound, as well as the development of analogs with improved solubility and reduced toxicity. Additionally, further studies may be conducted to investigate the mechanism of action of this compound in different biological systems.
Synthesemethoden
The synthesis method of 2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide involves the reaction between 4-acetamidophenylboronic acid and 6-methoxy-2-naphthaldehyde in the presence of a palladium catalyst. The reaction takes place in a solvent mixture of ethanol and water at a temperature of 80°C. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation research has also shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-15(25)24-20-8-4-16(5-9-20)12-22(26)23-14-17-3-6-19-13-21(27-2)10-7-18(19)11-17/h3-11,13H,12,14H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVFYEXXQRYVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

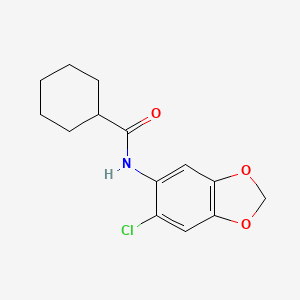
![5-(2-Methylprop-2-enyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7462115.png)
![2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7462127.png)
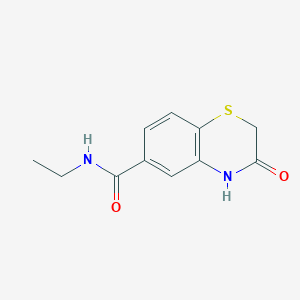
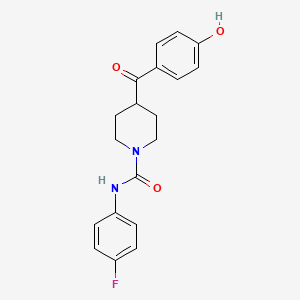
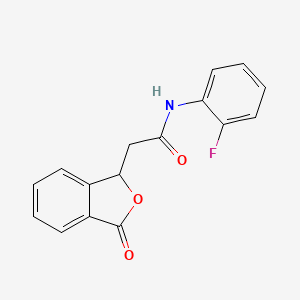
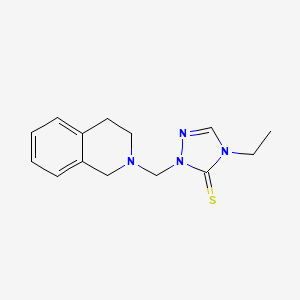
![N-[(4-imidazo[1,2-a]pyridin-2-ylphenyl)methyl]-N-methylacetamide](/img/structure/B7462159.png)
![N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B7462161.png)
![2-[[5-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7462178.png)
![5-(Furan-2-yl)-3-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7462181.png)

![2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B7462203.png)
